

# A Comparative Safety Profile of Dicloralurea and Structurally Related Compounds

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## Compound of Interest

Compound Name: Dicloralurea

Cat. No.: B1670478

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of **Dicloralurea**, a veterinary feed additive, with structurally and functionally similar compounds. The objective is to offer a comprehensive overview supported by available experimental data to aid in research and development.

## Introduction to Dicloralurea

**Dicloralurea**, with the chemical formula  $C_5H_6Cl_6N_2O_3$ , is primarily used as a veterinary feed additive to inhibit methane production in ruminants and as a growth stimulant.<sup>[1][2]</sup> Its chemical structure features a central urea molecule substituted with two 2,2,2-trichloro-1-hydroxyethyl groups. Understanding its safety profile is crucial for its application and for the development of related compounds.

## Comparative Safety Data

The safety profiles of **Dicloralurea** and its structural analogs are summarized below. The selection of similar compounds is based on the presence of the urea backbone, the chlorinated ethyl group, or related metabolites.

## Acute Toxicity

Quantitative data on the acute toxicity of **Dicloralurea** and its analogs are presented in the table below.

Compound	Chemical Structure	LD50 (Oral, Rat)	LD50 (Dermal, Rabbit)	LC50 (Inhalation, Rat)	Other Acute Toxicity Data
Dicloralurea	<chem>C5H6Cl6N2O3</chem>	Data Not Available	Data Not Available	Data Not Available	Intraperitoneal LD50 (Mouse): > 500 mg/kg[1]
Chloral Hydrate	<chem>C2H3Cl3O2</chem>	479 mg/kg	Data Not Available	Data Not Available	Associated with respiratory depression and cardiac toxicity at high doses. [2][3]
Trichloroethanol	<chem>C2H3Cl3O</chem>	500 mg/kg (ATE)	Data Not Available	Data Not Available	Harmful if swallowed.[4]
Dichloroacetic Acid	<chem>C2H2Cl2O2</chem>	Data Not Available	Data Not Available	Data Not Available	Corrosive, can cause severe skin and eye burns.[5][6]
Urea	<chem>CH4N2O</chem>	> 2000 mg/kg (Rat, Mouse)	Data Not Available	Data Not Available	Low acute toxicity.[7]
Diuron	<chem>C9H10Cl2N2O</chem>	1017 mg/kg	> 5000 mg/kg	Data Not Available	Low acute toxicity via oral, dermal, and inhalation routes.[8]

Linuron	<chem>C9H10Cl2N2O2</chem>	1200-1500 mg/kg	> 5000 mg/kg	6.15 mg/L (4h)	Slight toxicity by ingestion and inhalation. <a href="#">[9]</a>
Monuron	<chem>C9H11ClN2O</chem>	Data Not Available	Data Not Available	Data Not Available	Moderately toxic by ingestion. <a href="#">[10]</a> <a href="#">[11]</a>

## Genotoxicity and Carcinogenicity

Information regarding the mutagenic and carcinogenic potential of these compounds is critical for long-term safety assessment.

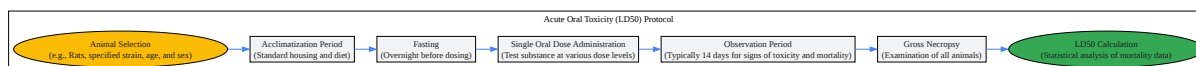
Compound	Mutagenicity	Carcinogenicity
Dicloralurea	Data Not Available	Data Not Available
Chloral Hydrate	Data Not Available	Data Not Available
Trichloroethanol	Data Not Available	Data Not Available
Dichloroacetic Acid	Data Not Available	Limited evidence of carcinogenicity in animals (liver cancer).[6]
Urea	Not genotoxic in vivo.[7]	Not carcinogenic in rats or mice.[7]
Diuron	No mutagenicity concern.[8]	Classified as a likely human carcinogen by the EPA.[12]
Linuron	Non-mutagenic or slightly mutagenic.[9]	Shown to produce nonmalignant liver and testicular tumors in animal studies.[9]
Monuron	Data Not Available	Suspected carcinogen.[13] Not classifiable as to its carcinogenicity to humans (Group 3) by IARC.[14]

## Experimental Protocols

Detailed methodologies for key toxicological assays are essential for the interpretation and replication of safety data.

### Acute Oral Toxicity (LD50)

The acute oral toxicity is typically determined using a protocol similar to the OECD Guideline 423.

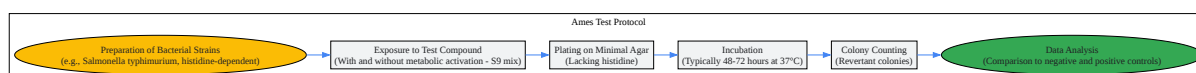


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Caption: Workflow for a typical acute oral toxicity study.

## Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

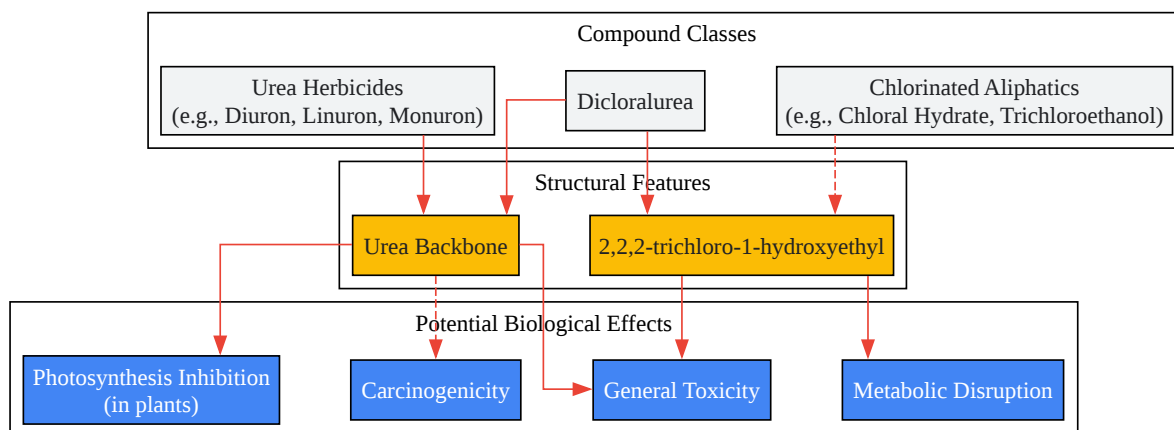


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Caption: General workflow of the Ames test for mutagenicity.

## Signaling Pathways and Logical Relationships

The structural similarities between **Dicloralurea** and urea-based herbicides suggest a potential for related mechanisms of action and toxicity.



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Caption: Structural relationships and potential toxicological implications.

## Conclusion

This comparative guide highlights the current understanding of the safety profile of **Dicloralurea** in relation to its structural analogs. While some acute toxicity data for **Dicloralurea** is available, there is a significant lack of information regarding its long-term toxicity, including mutagenicity and carcinogenicity. In contrast, more extensive safety data exists for structurally related urea-based herbicides and chlorinated aliphatic compounds. Researchers and drug development professionals should consider the known toxicities of these related compounds when evaluating the potential risks associated with **Dicloralurea** and in the development of new, related chemical entities. Further comprehensive toxicological studies on **Dicloralurea** are warranted to establish a complete safety profile.

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